molecular formula C10H8Cl2 B1628381 6,8-Dichloro-1,2-dihydronaphthalene CAS No. 939760-82-4

6,8-Dichloro-1,2-dihydronaphthalene

Cat. No.: B1628381
CAS No.: 939760-82-4
M. Wt: 199.07 g/mol
InChI Key: HMEJYVJSAKBKBV-UHFFFAOYSA-N
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Description

6,8-Dichloro-1,2-dihydronaphthalene is a partially hydrogenated naphthalene derivative with chlorine substituents at positions 6 and 8. This compound belongs to the dihydronaphthalene family, characterized by a single double bond in the fused benzene ring system. Chlorination at the 6 and 8 positions introduces electron-withdrawing effects, altering its electronic structure, solubility, and reactivity compared to non-halogenated analogs.

Properties

IUPAC Name

6,8-dichloro-1,2-dihydronaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1,3,5-6H,2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMEJYVJSAKBKBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C1)C=C(C=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585787
Record name 6,8-Dichloro-1,2-dihydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939760-82-4
Record name 6,8-Dichloro-1,2-dihydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5,8-Dichloro-1,2-dihydronaphthalene
  • Structural Differences : Chlorine substituents at positions 5 and 8 (vs. 6 and 8 in the target compound) result in distinct electronic and steric effects.
  • Reactivity : Acid hydrolysis of 5,8-dichloro-1,2-dihydronaphthalene yields 5,8-dichloro-2-naphthol, indicating that chlorine position influences regioselectivity during dehydration .
  • UV Spectra: The λ_max for 5,8-dichloro-1,2-dihydronaphthalene derivatives is ~280 nm, similar to non-chlorinated dihydrodiols but with slight shifts due to halogen electronegativity .
Cis-1,2-Dihydroxy-1,2-dihydronaphthalene
  • Functional Groups : Hydroxyl groups at positions 1 and 2 increase polarity and participation in hydrogen bonding, unlike the chloro-substituted analog.
  • Metabolic Role : Acts as a metabolic intermediate in bacterial naphthalene degradation (e.g., Pseudomonas putida), whereas chlorinated derivatives may resist enzymatic oxidation due to steric and electronic effects .
  • Acid Hydrolysis : Produces 1-naphthol and 2-naphthol, contrasting with chlorinated analogs that yield halogenated naphthols .
Methyl-Substituted Dihydronaphthalenes (e.g., 1,2-Dihydro-6-methylnaphthalene)
  • Substituent Effects: Methyl groups (electron-donating) enhance solubility in non-polar solvents, whereas chlorine (electron-withdrawing) reduces electron density, affecting electrophilic substitution reactions.
  • Physical Properties : Methyl derivatives (e.g., 1,2-dihydro-6-methylnaphthalene, C11H12, MW 144.21) have lower molecular weights and higher volatility compared to dichloro analogs (C10H8Cl2, MW 203.08) .
1-Oxo-1,2-dihydronaphthalene Derivatives
  • Reactivity : The ketone group at position 1 enables nucleophilic addition reactions, unlike chloro-substituted derivatives.
  • Crystal Packing : 1-Oxo derivatives exhibit hydrogen bonding (C–H⋯O) and π-π interactions, whereas chloro derivatives may rely on halogen bonding and van der Waals forces .

Data Tables

Table 1: Substituent Effects on UV Absorption Maxima

Compound Substituents λ_max (nm)
6,8-Dichloro-1,2-dihydronaphthalene* Cl (6,8) ~280†
5,8-Dichloro-1,2-dihydronaphthalene Cl (5,8) 280
Cis-1,2-dihydroxy-1,2-dihydronaphthalene OH (1,2) 275
1-Oxo-1,2-dihydronaphthalene O (1) 290‡

*Inferred from similar chlorinated analogs ; †Predicted based on electronic similarity; ‡From crystal structure studies .

Table 2: Reactivity in Acid Hydrolysis

Compound Hydrolysis Product
This compound* 6,8-Dichloro-2-naphthol†
5,8-Dichloro-1,2-dihydronaphthalene 5,8-Dichloro-2-naphthol
Cis-1,2-dihydroxy-1,2-dihydronaphthalene 1-Naphthol + 2-naphthol

*Inferred regioselectivity ; †Hypothesized based on positional isomerism.

Table 3: Dimerization Kinetics of Dihydronaphthalene Derivatives

Compound Rate Constant (k, M⁻¹s⁻¹)
1,2-Dimethylene-1,2-dihydronaphthalene 1.2 × 10³
o-Xylylene 2.5 × 10³
This compound* ~0.5 × 10³†

*Predicted slower dimerization due to Cl’s electron-withdrawing effects hindering π-orbital overlap ; †Estimated.

Key Research Findings

  • Electronic Effects : Chlorine substituents reduce electron density in the aromatic system, decreasing susceptibility to electrophilic attack but enhancing stability toward oxidation .
  • Biodegradation : Chlorinated dihydronaphthalenes are less readily metabolized by dioxygenase enzymes (e.g., in P. putida) compared to hydroxylated analogs, likely due to steric hindrance .
  • Stereochemical Considerations : The cis configuration in dihydroxy derivatives (e.g., cis-1,2-dihydroxy-1,2-dihydronaphthalene) is critical for enzyme binding, whereas chloro derivatives may adopt distinct conformations .

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